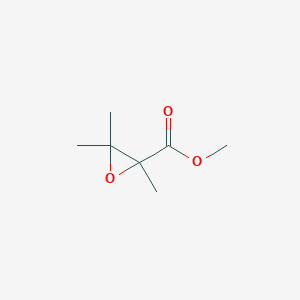
Methyl 2,3,3-trimethyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,3-trimethyloxirane-2-carboxylate, also known as Methyl t-butyl glycidyl ether, is a chemical compound that belongs to the class of epoxides. It is widely used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether involves the formation of a covalent bond with the target molecule. This covalent bond results in the inhibition of the target molecule's activity, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cytochrome P450, which is involved in the metabolism of various drugs. It has also been found to have toxic effects on various cell types, including liver cells and lung cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in lab experiments is its unique chemical properties, which make it an excellent starting material for the synthesis of various organic compounds. However, one of the main limitations of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is its toxic effects on various cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in scientific research. One possible future direction is the development of new synthetic methods for the production of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether. Another possible future direction is the investigation of its potential use as a reagent in the preparation of various pharmaceuticals. Additionally, further research is needed to investigate the potential toxic effects of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether on various cell types and to develop new methods for minimizing these effects.
Métodos De Síntesis
The synthesis of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is a multi-step process that involves the reaction of t-butyl alcohol with epichlorohydrin in the presence of a catalyst to form t-butyl glycidyl ether. This intermediate product is then reacted with methanol in the presence of a strong acid catalyst to produce Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether.
Aplicaciones Científicas De Investigación
Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has a wide range of scientific research applications, including in the field of organic synthesis, as a solvent, and as a reagent. It is commonly used as a starting material for the synthesis of various organic compounds due to its unique chemical properties. It is also used as a solvent in various chemical reactions and as a reagent in the preparation of various pharmaceuticals.
Propiedades
Número CAS |
169611-32-9 |
|---|---|
Nombre del producto |
Methyl 2,3,3-trimethyloxirane-2-carboxylate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 2,3,3-trimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,10-6)5(8)9-4/h1-4H3 |
Clave InChI |
UKCJTRWZTQTKDO-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)(C)C(=O)OC)C |
SMILES canónico |
CC1(C(O1)(C)C(=O)OC)C |
Sinónimos |
Oxiranecarboxylicacid,trimethyl-,methylester,(+)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
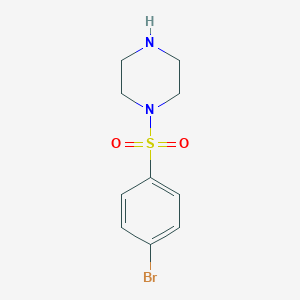
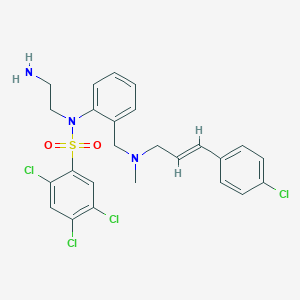
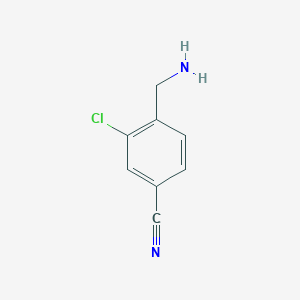
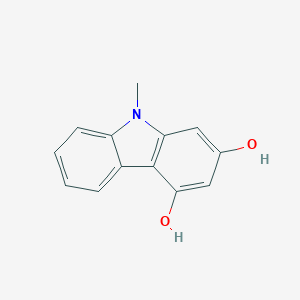
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
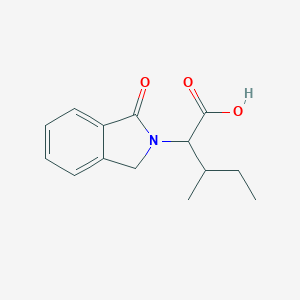
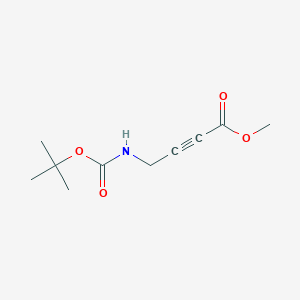
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
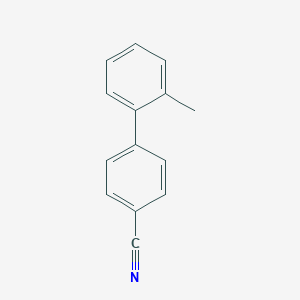
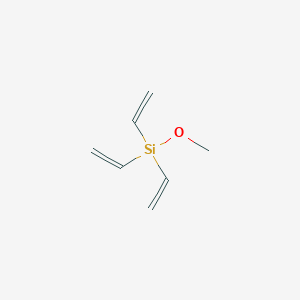
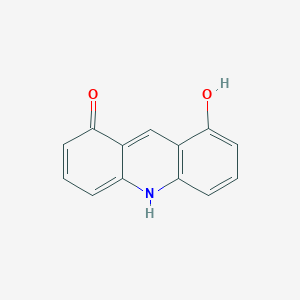
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)